molecular formula C5H3F2N5 B14485446 fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene

fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene

Cat. No.: B14485446
M. Wt: 171.11 g/mol
InChI Key: MSSFLXTVHVEWHD-IQYMAPIOSA-N
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Description

Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene is a compound that belongs to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene typically involves the use of fluorinating agents and diazotization reactions. . The reaction conditions often involve the use of solvents like acetonitrile or methanol and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, or dichloromethane, and may require specific temperatures and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluoro-pyridine derivatives, while reduction can produce partially or fully reduced diazene compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene include other fluorinated diazines, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and diazene groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C5H3F2N5

Molecular Weight

171.11 g/mol

IUPAC Name

fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene

InChI

InChI=1S/C5H3F2N5/c6-11-9-4-2-1-3-5(8-4)10-12-7/h1-3H/b11-9+,12-10?

InChI Key

MSSFLXTVHVEWHD-IQYMAPIOSA-N

Isomeric SMILES

C1=CC(=NC(=C1)N=NF)/N=N/F

Canonical SMILES

C1=CC(=NC(=C1)N=NF)N=NF

Origin of Product

United States

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